3-Ethyl-1-nitronaphthalene
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Overview
Description
3-Ethyl-1-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds. It is a derivative of naphthalene, where an ethyl group is attached to the third carbon and a nitro group is attached to the first carbon of the naphthalene ring. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-nitronaphthalene typically involves the nitration of 3-ethylnaphthalene. The nitration process is an aromatic electrophilic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions.
Major Products Formed:
Reduction: 3-Ethyl-1-aminonaphthalene.
Oxidation: 3-Ethyl-1-naphthoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-nitronaphthalene primarily involves its interactions with biological molecules through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the ethyl group.
2-Nitronaphthalene: Nitro group positioned at the second carbon.
2-Methyl-1-nitronaphthalene: Methyl group instead of ethyl group at the third carbon.
Uniqueness: 3-Ethyl-1-nitronaphthalene is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties. The ethyl group increases the compound’s hydrophobicity, while the nitro group provides reactivity towards reduction and substitution reactions. This combination of properties makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-ethyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-2-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15/h3-8H,2H2,1H3 |
InChI Key |
CGYWBTUTXWZDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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